4-(Benzyloxy)naphthalene-1-sulfonic acid
Description
Properties
CAS No. |
928236-97-9 |
|---|---|
Molecular Formula |
C17H14O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-phenylmethoxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14O4S/c18-22(19,20)17-11-10-16(14-8-4-5-9-15(14)17)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |
InChI Key |
ZYIBEMACOFTWFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Benzyloxy)naphthalene-1-sulfonic acid with analogous naphthalene sulfonic acids based on substituent effects, synthesis, solubility, and biological activity.
Substituent Effects and Reactivity
- 4-Nitrobenzamido derivatives (e.g., Compound 7, ): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density and enhancing electrophilic substitution reactivity. This property is exploited in immunomodulatory applications .
- Quinazolinone-hydroxy derivatives (e.g., Compound 11, ): The hydroxy-quinazolinone substituent introduces hydrogen-bonding capability, critical for anticancer activity via interactions with cellular targets .
Solubility and Physicochemical Properties
- This compound: The benzyloxy group likely improves lipophilicity compared to polar substituents (e.g., -NO₂ or -SO₃H), enhancing solubility in organic solvents.
- Nitro-substituted analogs (e.g., Compound 7) : Exhibit lower solubility in aqueous media due to the hydrophobic nitro group .
- Amino-substituted analogs (e.g., Compound 8, ): The -NH₂ group increases water solubility, facilitating biological applications .
Tables of Comparative Data
Table 1: Substituent Effects on Key Properties
Preparation Methods
Reagent Selection and Reaction Conditions
Industrial-scale sulfonation typically employs 65% oleum (a mixture of sulfuric acid and sulfur trioxide) at temperatures between -5°C and +15°C to minimize polysubstitution. The use of sulfur trioxide (1.0–1.2 mol per mole of naphthalene) ensures high regioselectivity for the 1-position, while excess sulfuric acid (0.5–0.9 mol per mole of naphthalene) acts as both a solvent and a proton source. The exothermic reaction necessitates precise temperature control, often achieved using single-shaft screw kneaders equipped with cooling jackets to maintain isothermal conditions.
Mechanistic Insights and Byproduct Management
Sulfonation proceeds via electrophilic aromatic substitution, where the electron-rich naphthalene ring reacts with the sulfonating agent (SO₃). The 1-position is favored due to steric and electronic factors, though small amounts of 2-sulfonic acid byproducts (<5%) may form. Continuous flow reactors mitigate this issue by ensuring rapid mixing and short residence times, achieving >95% selectivity for naphthalene-1-sulfonic acid. Post-reaction, the crude product is quenched with ice water to precipitate the sulfonic acid, which is then filtered and washed to remove residual sulfuric acid.
The introduction of the benzyloxy group at the 4-position of naphthalene-1-sulfonic acid requires careful optimization to avoid sulfonic acid group degradation.
O-Alkylation Strategies
Benzylation is commonly achieved through acid-catalyzed O-alkylation using benzyl alcohol. Recent advancements employ acid chitosan catalysts (2–5 wt%) in acetonitrile under reflux (82°C), achieving conversions of 80–90% in 24 hours. The mechanism involves protonation of the hydroxyl group in benzyl alcohol, facilitating nucleophilic attack by the deprotonated naphthalene ring. Alternatively, benzyl bromide may be used with inorganic bases (e.g., K₂CO₃) in polar aprotic solvents like DMF, though this method risks sulfonic acid group neutralization.
Regioselectivity and Steric Effects
The 4-position is favored for benzylation due to the directing effects of the sulfonic acid group. Computational studies suggest that the electron-withdrawing sulfonic acid moiety deactivates the adjacent positions (1, 2, and 8), leaving the 4-position as the most nucleophilic site. Steric hindrance from the bulky benzyl group further disfavors substitution at the 5- or 6-positions, ensuring >90% regioselectivity.
Alternative Synthesis Pathways
Sequential Sulfonation-Chlorination-Alkylation
A less common route involves converting naphthalene-1-sulfonic acid to its sulfonyl chloride derivative (using PCl₅ or SOCl₂) before benzylation. This intermediate reacts with benzyl alcohol in the presence of triethylamine, yielding the target compound after hydrolysis. While this method avoids direct O-alkylation challenges, it introduces additional steps and reduces overall yield (60–70%).
Microwave-Assisted Synthesis
Recent laboratory-scale approaches utilize microwave irradiation to accelerate the benzylation step. Reactions in sealed vessels at 120°C for 30 minutes achieve comparable yields (85%) to conventional methods while reducing reaction times by 90%. This technique is particularly advantageous for small-batch pharmaceutical applications.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities employ twin-shaft screw machines for continuous sulfonation and benzylation. These systems feature:
- Intermeshing kneading elements for efficient heat and mass transfer
- Modular cooling zones to maintain optimal temperatures (-5°C to +15°C for sulfonation; 80–100°C for benzylation)
- Automated feedstock delivery systems for precise reagent control
A typical production line processes 500–1,000 kg/day of naphthalene, with overall yields of 82–87% after purification.
Waste Management and Sustainability
The industrial process generates sulfuric acid waste streams , which are neutralized with limestone to produce gypsum (CaSO₄) for construction applications. Solvent recovery systems reclaim >95% of acetonitrile via fractional distillation, reducing environmental impact.
Purification and Characterization Methods
Crystallization and Filtration
Crude this compound is purified by recrystallization from ethanol/water mixtures (3:1 v/v). The compound’s low solubility in cold water (0.8 g/L at 10°C) facilitates high recovery rates (>90%). Industrial-scale vacuum filtration systems with polypropylene membranes ensure rapid solid-liquid separation.
Analytical Confirmation
- NMR Spectroscopy :
- Mass Spectrometry : APPI-Q-TOFMS shows a molecular ion peak at m/z 314.36 [M-H]⁻, confirming the molecular formula C₁₇H₁₄O₄S.
Q & A
Q. What are the common synthetic routes for preparing 4-(Benzyloxy)naphthalene-1-sulfonic acid and its derivatives?
The synthesis typically involves coupling reactions between naphthalenesulfonic acid precursors and benzyloxy-containing aryl amines or phenols. For example, triethylamine-mediated coupling of substituted benzoic acids with amino-naphthalenesulfonic acid derivatives under anhydrous conditions yields the target compound. Reaction optimization includes stoichiometric control of reactants (e.g., 1.3:1 molar ratio of acylating agent to amino-substituted precursor) and purification via recrystallization or column chromatography .
Q. What spectroscopic methods are most effective for characterizing this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy (¹H, ¹³C) are critical for structural confirmation. For example, ¹H NMR reveals aromatic proton splitting patterns (δ 7.2–8.5 ppm) and coupling constants (e.g., J = 8.2 Hz for adjacent protons), while HRMS validates molecular ion peaks (e.g., [M−H]⁻ at m/z 624.1066). Purity (>99%) is confirmed via HPLC with UV detection at 254 nm .
Q. What are the primary research applications of this compound in biochemical assays?
This compound and its derivatives are used as fluorescent probes in Förster resonance energy transfer (FRET) assays. For instance, the EDANS moiety (a naphthalenesulfonic acid derivative) pairs with DABCYL as a donor-quencher system to monitor protease activity. Modifications to the benzyloxy group can alter fluorescence quantum yield and binding specificity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of benzyloxy-substituted naphthalenesulfonic acids?
Key strategies include:
- Temperature control : Maintaining reactions at 0–5°C during azo-coupling steps reduces undesired diazonium salt decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonic acid intermediates.
- Catalyst use : Triethylamine or DMAP accelerates coupling reactions while suppressing esterification byproducts .
Q. What analytical strategies are recommended for resolving contradictions in spectral data interpretation for naphthalenesulfonic acid derivatives?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in crowded aromatic regions.
- Isotopic labeling : ¹⁵N or ¹³C-labeled precursors aid in tracking chemical shifts for nitro or azo groups.
- Complementary MS/MS : Collision-induced dissociation (CID) fragments help distinguish structural isomers (e.g., positional sulfonic acid variants) .
Q. How does the structural modification of this compound influence its performance in Förster resonance energy transfer (FRET)-based assays?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzyloxy moiety enhance EDANS' Stokes shift, improving signal-to-noise ratios.
- Linker length : Extended alkyl chains between the naphthalene core and sulfonic acid group increase flexibility, optimizing donor-acceptor distance for efficient energy transfer.
- Solvent compatibility : Hydrophilic modifications (e.g., sulfonate salts) improve aqueous solubility, critical for in vitro enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
